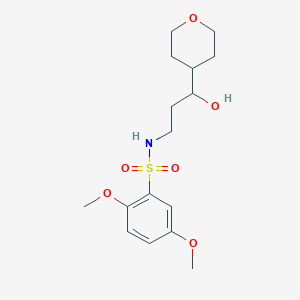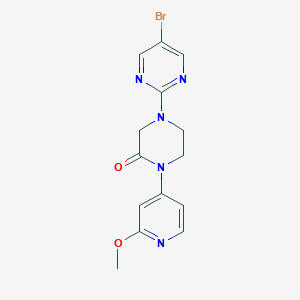
4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. BPIP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurological research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In infectious disease research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to inhibit the activity of viral proteases, which are involved in viral replication.
Biochemical and Physiological Effects:
4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of viral replication. In addition, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its broad range of potential applications in scientific research. 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have activity against a variety of diseases, making it a promising candidate for the development of new therapeutics. One limitation of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One area of focus is the development of new formulations of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one that improve its solubility and bioavailability. Another area of focus is the identification of new targets for 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one and its potential use as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a multi-step process that includes the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-bromopyrimidine-2-amine. The final step involves the reaction of the resulting intermediate with piperazine to form 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have antiviral activity against a variety of viruses, including influenza and HIV.
Eigenschaften
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O2/c1-22-12-6-11(2-3-16-12)20-5-4-19(9-13(20)21)14-17-7-10(15)8-18-14/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOTKDBGYYJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

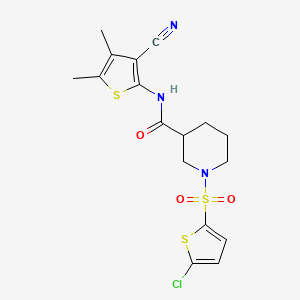
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
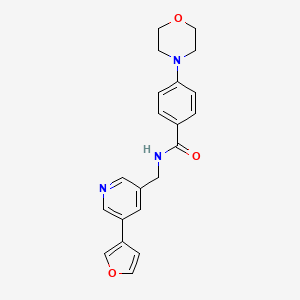
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
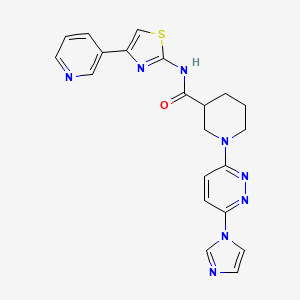
![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)
